molecular formula C11H13NO B3126079 2-(2-Pyridinyl)Cyclohexanone CAS No. 3311-57-7

2-(2-Pyridinyl)Cyclohexanone

Cat. No.: B3126079
CAS No.: 3311-57-7
M. Wt: 175.23 g/mol
InChI Key: CBHNZTYRFKGUGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridinyl)Cyclohexanone typically involves the reaction of 2-pyridylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

    Preparation of 2-pyridylmagnesium bromide: This is achieved by reacting 2-bromopyridine with magnesium in anhydrous ether.

    Reaction with cyclohexanone: The 2-pyridylmagnesium bromide is then reacted with cyclohexanone to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinyl)Cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: 2-(2-Pyridinyl)cyclohexanol.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

2-(2-Pyridinyl)Cyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including anticancer properties.

    Medicine: Research has shown that derivatives of this compound can inhibit specific pathways in cancer cells, making it a candidate for drug development.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridinyl)Cyclohexanol: A reduced form of 2-(2-Pyridinyl)Cyclohexanone.

    This compound N-oxide: An oxidized form of the compound.

    2-(2-Pyridinyl)Cyclohexylamine: A derivative with an amine group instead of a ketone.

Uniqueness

This compound is unique due to its specific structural features that allow it to interact with biological targets in a distinct manner. Its ability to inhibit the JAK2-STAT3 pathway sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-pyridin-2-ylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHNZTYRFKGUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Pyridinyl)Cyclohexanone
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2-(2-Pyridinyl)Cyclohexanone
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2-(2-Pyridinyl)Cyclohexanone
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2-(2-Pyridinyl)Cyclohexanone
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2-(2-Pyridinyl)Cyclohexanone
Reactant of Route 6
2-(2-Pyridinyl)Cyclohexanone

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